1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine, also known by its chemical formula C12H9F2N, is a compound with the following structure:
Structure:C12H9F2N
This compound features a biphenyl core with two fluorine atoms substituted at the 3’ and 4’ positions. The amino group (NH2) is attached to the ethyl chain
Preparation Methods
Synthetic Routes
The synthesis of 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine involves several steps. One common approach is via nucleophilic aromatic substitution (SNAr) reactions. Here are the key steps:
-
Halogenation of Biphenyl:
- Start with 1,1’-biphenyl.
- Introduce fluorine atoms at the desired positions (3’ and 4’) using halogenation (e.g., using N-fluorobenzenesulfonimide or other fluorinating agents).
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Reductive Amination:
- React the halogenated biphenyl with ethylamine (NH2CH2CH3) under reductive conditions.
- The amino group replaces one of the fluorine atoms, yielding 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine.
Industrial Production
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes may not be widely documented due to proprietary information.
Chemical Reactions Analysis
1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine can undergo various reactions:
Oxidation: It may be oxidized to form corresponding imines or amides.
Reduction: Reduction of the amino group can yield secondary amines.
Substitution: Further substitution reactions can modify the biphenyl core.
Common reagents include reducing agents (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and Lewis acids (e.g., AlCl3).
Scientific Research Applications
Chemistry:
- Used as a building block for designing novel organic materials.
- Investigated for its photophysical properties (fluorescence, phosphorescence).
Biology and Medicine:
- Potential as a ligand for drug discovery (e.g., targeting G protein-coupled receptors).
- Studied for its interactions with biological macromolecules.
Industry:
- Used in the synthesis of functional materials (e.g., liquid crystals, OLEDs).
Mechanism of Action
The exact mechanism of action for 1-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)ethanamine depends on its specific application. It likely interacts with cellular receptors, enzymes, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
- 4,4’-Difluorobiphenyl (C12H8F2): Lacks the amino group.
- N-ethyl-ethanamine (C4H11N): A simpler amine compound .
Properties
Molecular Formula |
C14H13F2N |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15)14(16)8-12/h2-9H,17H2,1H3 |
InChI Key |
XOSQWPLOVJNYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC(=C(C=C2)F)F)N |
Origin of Product |
United States |
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